molecular formula C13H16N2O B14603999 2H-Pyrrol-2-one, 3-amino-1,5-dihydro-5-phenyl-4-propyl- CAS No. 61049-86-3

2H-Pyrrol-2-one, 3-amino-1,5-dihydro-5-phenyl-4-propyl-

Cat. No.: B14603999
CAS No.: 61049-86-3
M. Wt: 216.28 g/mol
InChI Key: YHYNTCYXCOWDRJ-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 3-amino-1,5-dihydro-5-phenyl-4-propyl- is a heterocyclic compound with significant biological and pharmacological properties. This compound belongs to the class of 1,5-dihydro-2H-pyrrol-2-ones, which are known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones can be achieved through various methods. One notable method involves an uncatalyzed one-pot pseudo-four-component reaction of ethyl pyruvate, anilines, and aldehydes in n-hexane as a solvent under reflux conditions . This method is advantageous due to its simplicity, high yield, and the use of non-toxic and inexpensive solvents.

Another approach involves the thermal decomposition of 1,3-disubstituted urea derivatives of 5-spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are prepared via their reaction with carbodiimides .

Industrial Production Methods

Industrial production methods for 3-amino-1,5-dihydro-2H-pyrrol-2-ones typically involve scalable and practical synthesis routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block for pharmaceuticals, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .

Chemical Reactions Analysis

Types of Reactions

3-amino-1,5-dihydro-2H-pyrrol-2-ones undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.

    Substitution: Substitution reactions, particularly involving the amino group, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

3-amino-1,5-dihydro-2H-pyrrol-2-ones have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1,5-dihydro-2H-pyrrol-2-ones involves interactions with specific molecular targets and pathways. These compounds can act as inhibitors of enzymes or receptors, modulating various biological processes. For example, they may inhibit protein-protein interactions or enzyme activities, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,5-dihydro-2H-pyrrol-2-ones and pyrrolidinone derivatives. Examples include:

Uniqueness

The uniqueness of 3-amino-1,5-dihydro-2H-pyrrol-2-ones lies in their amino substitution at the 3-position, which imparts distinct biological and pharmacological properties. This substitution enhances their potential as bioactive agents and intermediates in organic synthesis .

Properties

CAS No.

61049-86-3

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-amino-2-phenyl-3-propyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C13H16N2O/c1-2-6-10-11(14)13(16)15-12(10)9-7-4-3-5-8-9/h3-5,7-8,12H,2,6,14H2,1H3,(H,15,16)

InChI Key

YHYNTCYXCOWDRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)NC1C2=CC=CC=C2)N

Origin of Product

United States

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